4-(N,N-diallylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide
Description
4-(N,N-diallylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic compound that features a benzamide core substituted with a diallylsulfamoyl group and a 5-methyl-1,3,4-oxadiazol-2-yl moiety
Properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S/c1-4-10-20(11-5-2)25(22,23)14-8-6-13(7-9-14)15(21)17-16-19-18-12(3)24-16/h4-9H,1-2,10-11H2,3H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSWRPKGSLDFHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC=C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N,N-diallylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the diallylsulfamoyl group: This step may involve the reaction of a suitable amine with diallyl sulfide in the presence of an oxidizing agent.
Coupling with benzamide: The final step could involve coupling the synthesized intermediates with a benzamide derivative using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the diallyl groups, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the oxadiazole ring or the sulfonamide group, potentially leading to ring opening or amine formation.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the benzamide core or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) might be used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles like amines and thiols could be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 4-(N,N-diallylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide could be used as an intermediate in the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, this compound might be explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through its sulfonamide and oxadiazole functionalities.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-(N,N-diallylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The sulfonamide group could mimic natural substrates, while the oxadiazole ring might provide stability and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(N,N-diallylsulfamoyl)-N-(1,3,4-oxadiazol-2-yl)benzamide: Lacks the methyl group on the oxadiazole ring.
4-(N,N-diallylsulfamoyl)-N-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide: Features a different oxadiazole isomer.
4-(N,N-diallylsulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide: Contains a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
The presence of both the diallylsulfamoyl group and the 5-methyl-1,3,4-oxadiazol-2-yl moiety in 4-(N,N-diallylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide might confer unique chemical and biological properties, such as enhanced reactivity or specificity in biological systems.
Biological Activity
The compound 4-(N,N-diallylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 318.38 g/mol. The structure features a benzamide core substituted with a diallylsulfamoyl group and a 5-methyl-1,3,4-oxadiazol-2-yl moiety.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. A study on related oxadiazole derivatives demonstrated their effectiveness against various bacterial strains, suggesting that this compound may possess similar activity due to its structural components.
Anticancer Activity
Several studies have explored the anticancer potential of oxadiazole derivatives. For instance, compounds with similar structures have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanisms often involve the induction of apoptosis and inhibition of cell proliferation.
Cholinergic Modulation
The compound has been investigated for its potential as a positive allosteric modulator of cholinergic muscarinic receptors. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. In vitro studies suggest that compounds with similar functionalities enhance acetylcholine receptor activity, which could lead to improved cognitive function.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated a series of oxadiazole derivatives for their antimicrobial properties. The results indicated that compounds with sulfamoyl substitutions exhibited enhanced activity against Gram-positive bacteria compared to their non-sulfamoyl counterparts.
- Anticancer Activity : In research conducted by Smith et al., derivatives of 5-methyl-1,3,4-oxadiazole were tested against various cancer cell lines. The study found that certain modifications increased cytotoxicity significantly, leading to apoptosis in treated cells.
- Cholinergic Activity : A patent application (US20170027921A1) describes compounds with cholinergic modulating effects that may be beneficial for treating cognitive disorders. The findings support the hypothesis that this compound could offer therapeutic benefits in neurodegenerative conditions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : Oxadiazole derivatives often act as enzyme inhibitors, affecting metabolic pathways crucial for pathogen survival or cancer cell proliferation.
- Receptor Modulation : By interacting with cholinergic receptors, the compound may enhance neurotransmitter signaling.
- Induction of Apoptosis : Many related compounds induce apoptosis through mitochondrial pathways, leading to programmed cell death in cancerous cells.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(N,N-diallylsulfamoyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide, and what reagents are critical for its oxadiazole ring formation?
- Methodological Answer : The oxadiazole core is typically synthesized via cyclization of hydrazide intermediates. For example, hydrazides derived from carboxylic acids can be cyclized using dehydrating agents like POCl₃ or thionyl chloride. The sulfamoyl group is introduced via sulfonation using sulfonyl chlorides (e.g., diallylsulfamoyl chloride). Reaction optimization includes controlling temperature (0–60°C) and solvent polarity (e.g., DCM or THF) to stabilize reactive intermediates .
- Key Data : In analogous compounds, cyclization yields ranged from 50–85% depending on substituent electronic effects .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the oxadiazole ring (C=O at ~165 ppm), sulfamoyl group (S=O at ~125 ppm), and allyl protons (δ 5.0–5.8 ppm).
- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30) for purity assessment (>95% purity target).
- ESI-MS : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of diallylsulfamoyl group) .
Q. What preliminary biological screening assays are recommended for evaluating its bioactivity?
- Methodological Answer :
- Antimicrobial : Broth microdilution assays against S. aureus (MIC determination) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Fluorescence-based assays for sulfamoyl-targeted enzymes (e.g., carbonic anhydrase) .
Advanced Research Questions
Q. How can reaction yields for the sulfamoyl coupling step be optimized, and what factors contribute to low reproducibility?
- Methodological Answer : Low yields often stem from steric hindrance at the sulfamoyl nitrogen or competing side reactions (e.g., hydrolysis). Strategies include:
- Using bulky base catalysts (e.g., DMAP) to activate sulfonyl chlorides.
- Employing dry solvents (e.g., anhydrous DCM) and inert atmospheres to prevent moisture interference.
- Monitoring reaction progress via TLC (hexane:ethyl acetate, 3:1) .
- Case Study : In a related compound, replacing pyridine with triethylamine improved sulfonation yields from 35% to 72% .
Q. How can conflicting bioactivity data (e.g., high in vitro potency but low in vivo efficacy) be resolved?
- Methodological Answer :
- Solubility Analysis : Measure logP (e.g., using shake-flask method) to assess hydrophobicity. Poor solubility may limit bioavailability.
- Metabolic Stability : Perform liver microsome assays to identify rapid degradation (e.g., CYP450-mediated oxidation of allyl groups).
- Structural Modifications : Introduce hydrophilic substituents (e.g., morpholino) to enhance solubility without compromising activity .
Q. What computational approaches are suitable for predicting binding modes with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with enzymes (e.g., carbonic anhydrase II). Focus on hydrogen bonding with the oxadiazole ring and sulfamoyl group .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes (RMSD < 2 Å acceptable) .
How do substituents on the oxadiazole ring influence bioactivity? Design a SAR study to validate this.
- Methodological Answer :
- SAR Design : Synthesize derivatives with varying substituents (e.g., methyl, phenyl, halogen) at the 5-position of the oxadiazole.
- Assays : Test against a panel of enzymes/cell lines. For example, methyl groups may enhance membrane permeability, while halogens improve target affinity.
- Statistical Analysis : Use PCA or clustering algorithms to correlate structural features with activity .
Q. What strategies mitigate crystallization challenges during X-ray diffraction studies?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
